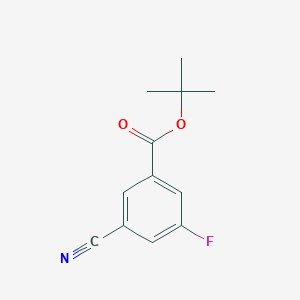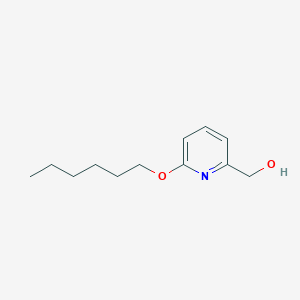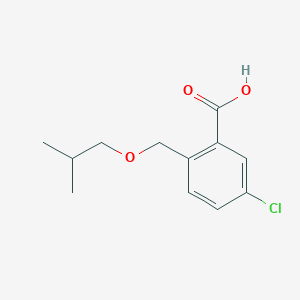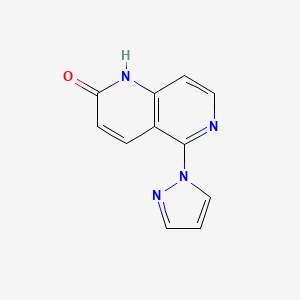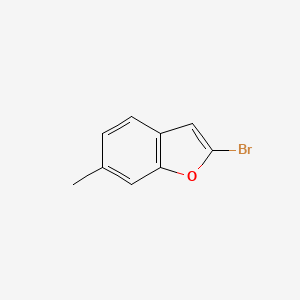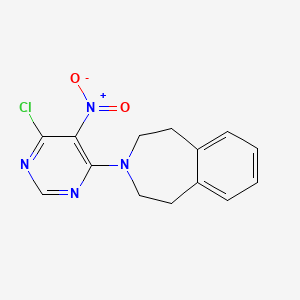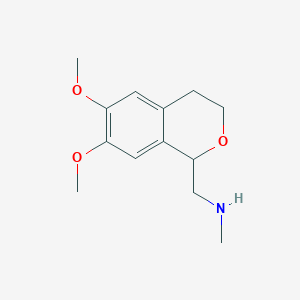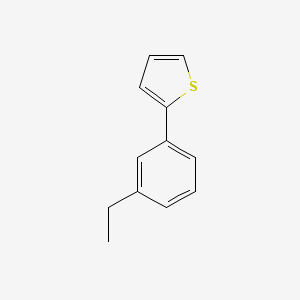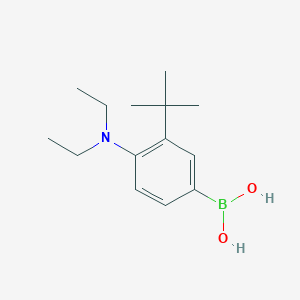
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and diethylamino groups. These structural features make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid typically involves the reaction of 3-tert-butyl-4-diethylaminophenylboronic acid with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives of the original compound .
科学的研究の応用
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the diethylamino group.
Phenylboronic acid: A simpler compound with only a phenyl ring and boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of tert-butyl and diethylamino groups.
Uniqueness
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is unique due to the presence of both tert-butyl and diethylamino groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide additional sites for functionalization, making the compound versatile in synthetic applications .
特性
分子式 |
C14H24BNO2 |
|---|---|
分子量 |
249.16 g/mol |
IUPAC名 |
[3-tert-butyl-4-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BNO2/c1-6-16(7-2)13-9-8-11(15(17)18)10-12(13)14(3,4)5/h8-10,17-18H,6-7H2,1-5H3 |
InChIキー |
WVECCYZPRQCTEU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)N(CC)CC)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


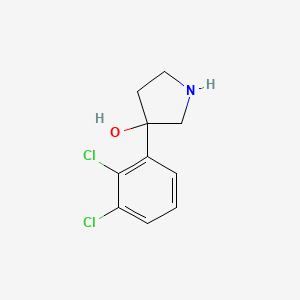
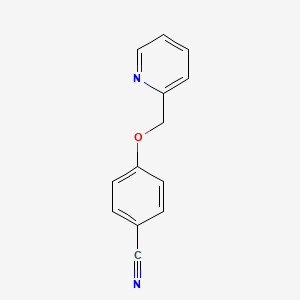
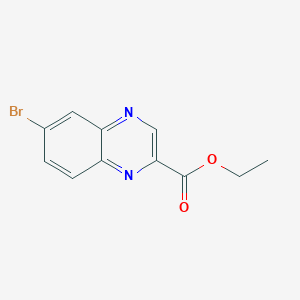
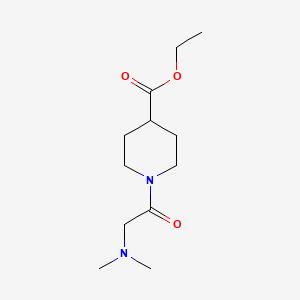
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8337214.png)
